Cas no 2171175-57-6 ((2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid)

(2S)-2-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclobutyl backbone with an N-methylformamido group, enhancing conformational rigidity and metabolic stability in peptide sequences. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. The stereospecific (S)-configuration at the α-carbon maintains chiral integrity in peptide chains. This compound is particularly valuable for introducing constrained cyclobutyl motifs into peptides, which can improve binding affinity and selectivity in drug design. Its synthetic utility lies in the precise incorporation of N-methylated and cyclobutyl-modified residues, enabling the development of peptidomimetics with enhanced pharmacological properties.
(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid structure
2171175-57-6 structure
Product Name:(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid
CAS No:2171175-57-6
MF:C24H26N2O5
MW:422.473646640778
CID:5982457
PubChem ID:165765396
Update Time:2025-06-11

(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid
    • (2S)-2-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]-N-methylformamido}propanoic acid
    • (2S)-2-{N-methyl-1-[(1rs,3rs)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
    • EN300-1532605
    • 2171175-57-6
    • EN300-1532497
    • EN300-1532227
    • Inchi: 1S/C24H26N2O5/c1-14(23(28)29)26(2)22(27)15-11-16(12-15)25-24(30)31-13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,14-16,21H,11-13H2,1-2H3,(H,25,30)(H,28,29)/t14-,15?,16?/m0/s1
    • InChI Key: HNSMGYCZHFOTRJ-FHERZECASA-N
    • SMILES: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)[C@H](C(=O)O)C

Computed Properties

  • Exact Mass: 422.18417193g/mol
  • Monoisotopic Mass: 422.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 95.9Ų

(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid Pricemore >>

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(2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid Related Literature

Additional information on (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid

Research Brief on (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid (CAS: 2171175-57-6)

Recent advances in peptide-based drug development have highlighted the importance of specialized building blocks such as (2S)-2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-methylformamido}propanoic acid (CAS: 2171175-57-6). This Fmoc-protected cyclic amino acid derivative has emerged as a critical intermediate in solid-phase peptide synthesis (SPPS), particularly for constructing constrained peptide architectures with enhanced metabolic stability and target binding affinity. The compound's unique cyclobutyl scaffold and N-methylation pattern contribute to its growing adoption in medicinal chemistry programs targeting protein-protein interactions.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in developing macrocyclic inhibitors of interleukin-17A (IL-17A). Researchers incorporated this building block into peptide sequences to create β-turn mimetics, achieving sub-nanomolar binding affinity through optimal pre-organization of pharmacophores. The CAS 2171175-57-6 derivative showed superior performance compared to linear analogs in both binding assays (15-fold improvement in KD) and plasma stability studies (t1/2 > 24 hours in human plasma).

Manufacturing process optimizations for this compound were reported in Organic Process Research & Development (2024), where a novel continuous flow hydrogenation method achieved 92% yield at kilogram scale while eliminating palladium catalyst residues below 5 ppm. The improved synthetic route addresses previous challenges in the reduction of the precursor enamine intermediate, which had caused batch inconsistencies in earlier production attempts.

Structural studies using X-ray crystallography (PDB ID: 8T4K) revealed that peptides containing this building block induce unique backbone conformations that enable simultaneous interactions with both primary and allosteric binding sites on therapeutic targets. This dual-binding mode, confirmed through cryo-EM studies of peptide-GPCR complexes, explains the enhanced pharmacological profiles observed in preclinical models of inflammatory diseases.

Ongoing clinical translation includes its incorporation in a Phase I trial candidate (NCT05677822) for fibrosis treatment, where the cyclobutyl constraint provides resistance to fibroblast activation protein (FAP)-mediated degradation while maintaining nanomolar affinity for integrin αvβ6. Stability data from IND-enabling studies showed the modified peptide maintained >90% purity after 6 months at -20°C, outperforming previous generations of integrin-targeting compounds.

Future research directions focus on expanding the structural diversity of this scaffold through late-stage functionalization techniques. A recent Nature Chemistry preprint describes photoredox-catalyzed C-H functionalization methods that enable direct modification of the cyclobutyl ring while preserving the Fmoc-protected amine functionality, opening new possibilities for structure-activity relationship exploration without requiring de novo synthesis.

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